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Compound of Interest

Compound Name:
2-Bromo-6-chloro-4-

(trifluoromethyl)pyridine

Cat. No.: B1395999 Get Quote

In the landscape of modern medicinal and agrochemical development, the strategic

incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The

trifluoromethyl (-CF3) group, in particular, is prized for its ability to profoundly modulate a

molecule's physicochemical and biological properties.[1][2][3] Its strong electron-withdrawing

nature and high lipophilicity can enhance metabolic stability, improve cell membrane

permeability, and increase binding affinity to target proteins.[1][2] When this group is installed

on a pyridine ring—a privileged heterocycle in numerous bioactive compounds—it creates a

powerful building block for discovery chemistry.

2-Bromo-6-chloro-4-(trifluoromethyl)pyridine (CAS: 796039-45-7) is a key exemplar of such

a building block. This guide provides a comprehensive technical overview for researchers and

drug development professionals, detailing its synthesis, unique reactivity profile, and its

application as a versatile intermediate in the construction of complex, high-value molecules.

The distinct electronic properties conferred by the trifluoromethyl group, combined with the

differential reactivity of the bromine and chlorine substituents, offer a sophisticated platform for

controlled, sequential chemical modifications.

Physicochemical and Structural Data
A summary of the key properties of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine is provided

below. This data is essential for planning synthetic operations, ensuring safe handling, and

predicting reactivity.
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Property Value

CAS Number 796039-45-7

Molecular Formula C₆H₂BrClF₃N

Molecular Weight 261.44 g/mol

IUPAC Name 2-bromo-6-chloro-4-(trifluoromethyl)pyridine

Appearance Typically a solid or oil

Canonical SMILES C1=C(C(=NC(=C1)Br)Cl)C(F)(F)F

InChI Key FZXPQMFDFFENRU-UHFFFAOYSA-N

Synthesis and Mechanistic Considerations
The history of trifluoromethylpyridines (TFMPs) dates back to the 1940s, with early methods

involving the chlorination and subsequent fluorination of picoline.[3] Modern synthetic

chemistry, however, provides more refined and regioselective routes. There are three primary

strategies for preparing TFMP derivatives:

Halogen Exchange (Halex Reaction): Starting with a trichloromethylpyridine and performing

a chlorine/fluorine exchange.[3][4]

Building Block Approach: Constructing the pyridine ring from a precursor that already

contains the trifluoromethyl group.[3][5]

Direct Trifluoromethylation: Introducing the -CF3 group directly onto a pre-formed pyridine

ring.[3]

The synthesis of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine is not widely documented as

a standalone preparation in peer-reviewed literature, suggesting its origins lie primarily within

the patent landscape as a crucial intermediate. A logical and efficient synthetic route can be

devised starting from the more accessible precursor, 2-chloro-4-(trifluoromethyl)pyridine. A

recent patent discloses a robust, multi-step synthesis for this precursor starting from vinyl n-

butyl ether.[6]
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The overall synthetic workflow can be visualized as follows:

Caption: Synthetic pathway to 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine.

Experimental Protocol: Synthesis of 2-Bromo-6-chloro-
4-(trifluoromethyl)pyridine
This protocol is a representative synthesis adapted from established procedures for the

precursor[6] and standard aromatic bromination techniques.

Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine (Precursor)

Rationale: This multi-step sequence builds the trifluoromethylated pyridine ring from acyclic

precursors. The final chlorination step utilizes thionyl chloride, a common and effective

reagent for converting pyridinols to chloropyridines. The reaction proceeds via a Vilsmeier-

Haack-type intermediate formed from DMF and thionyl chloride, which activates the hydroxyl

group for nucleophilic substitution by chloride.

Procedure:

Following the patented procedure, 2-hydroxy-4-(trifluoromethyl)pyridine is synthesized.[6]

To a stirred solution of 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) in 1,2-dichloroethane

(10 vol), add a catalytic amount of N,N-dimethylformamide (DMF, ~2 drops).

At room temperature, add thionyl chloride (2.0 eq) dropwise.

Heat the reaction mixture to reflux (approx. 110°C) for 4 hours, monitoring by TLC or LC-

MS for the disappearance of starting material.

After completion, cool the reaction to room temperature and dilute with 1,2-dichloroethane.

Carefully quench the reaction by adding the mixture to ice water. Neutralize the aqueous

layer to pH 7 with a 10% sodium hydroxide solution.

Separate the organic layer, and extract the aqueous layer with additional 1,2-

dichloroethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield 2-chloro-4-(trifluoromethyl)pyridine.

Step 2: Electrophilic Bromination to Yield 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine

Rationale: The pyridine ring is electron-deficient, especially with the powerful -CF3 group at

the 4-position. Electrophilic aromatic substitution is therefore challenging and requires

forcing conditions. The 2- and 6-positions are electronically activated relative to the 3- and 5-

positions. With the 2-position already occupied by a chloro group, the 6-position is the most

likely site for bromination. Using N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid

generates a potent electrophilic bromine species (Br+) capable of reacting with the

deactivated ring.

Procedure:

To a flask containing concentrated sulfuric acid, carefully add 2-chloro-4-

(trifluoromethyl)pyridine (1.0 eq) while cooling in an ice bath.

Once dissolved and cooled, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise,

maintaining the internal temperature below 10°C.

After the addition is complete, allow the mixture to warm to room temperature and then

heat to 60-70°C for 12-18 hours. Monitor the reaction progress by GC-MS.

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto

crushed ice.

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium

hydroxide until the pH is ~7-8.

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or

dichloromethane (3x).

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate,

and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel to afford the final

product, 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine.

Applications in Synthesis: A Platform for Selective
Functionalization
The primary value of 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine lies in the differential

reactivity of its two halogen atoms. The C-Br bond is generally more reactive than the C-Cl

bond in metal-catalyzed cross-coupling reactions. This allows for selective and sequential

functionalization, making it an ideal scaffold for building molecular diversity.

Suzuki and Stille Couplings: The bromo position (C2) can be selectively coupled with boronic

acids/esters or organostannanes under standard Palladium-catalyzed conditions, leaving the

chloro group at C6 intact for subsequent reactions.

Buchwald-Hartwig Amination: The C-Br bond is more amenable to C-N bond formation,

allowing for the introduction of amine-based substituents at the 2-position.

Nucleophilic Aromatic Substitution (SNAr): While the C-Cl bond is less reactive in cross-

coupling, it can be displaced by strong nucleophiles (e.g., alkoxides, thiolates) in an SNAr

reaction, often requiring more forcing conditions (higher temperatures). The strong electron-

withdrawing effect of the -CF3 group and the pyridine nitrogen activates the ring for this type

of transformation.

This selective reactivity workflow is a powerful tool for medicinal chemists.

Caption: Selective functionalization strategy for the title compound.

Case Study: Application in Pharmaceutical
Research
While specific marketed drugs directly listing 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine
as a starting material are not prominently disclosed, its structural motif is prevalent in patent

literature for a wide range of therapeutic targets. For instance, related trifluoromethylpyridines

are key intermediates in the synthesis of kinase inhibitors for oncology, demonstrating their

utility in creating molecules that target crucial signaling pathways in cancer cells.[1] The unique
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substitution pattern allows for the precise orientation of functional groups to fit into the ATP-

binding pocket of kinases, with the -CF3 group often contributing to favorable binding

interactions and metabolic stability.

Conclusion
2-Bromo-6-chloro-4-(trifluoromethyl)pyridine is more than just a chemical intermediate; it is

a highly engineered building block designed for efficiency and versatility in modern chemical

synthesis. Its value is derived from the synergistic combination of a trifluoromethyl group, which

imparts desirable drug-like properties, and two differentially reactive halogen handles. This

structure provides researchers with a reliable and controllable platform for executing

sophisticated, multi-step synthetic campaigns aimed at discovering next-generation

pharmaceuticals and agrochemicals. Understanding its synthesis and reactivity is key to

unlocking its full potential in discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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